2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Overview
Description
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique triazoloquinazoline core structure, which is known for its potential biological and pharmacological activities.
Mechanism of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They have also been implicated in drug design, discovery, and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinazoline derivative with a thioacetamide compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Hexahydroisoquinolin derivatives: These compounds have shown potential as EZH2 inhibitors, which are important in cancer therapy.
Uniqueness
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is unique due to its specific triazoloquinazoline core structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c12-8(17)5-19-11-15-14-10-13-9(18)6-3-1-2-4-7(6)16(10)11/h1-5H2,(H2,12,17)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQUMDCWQXXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC3=NN=C(N23)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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